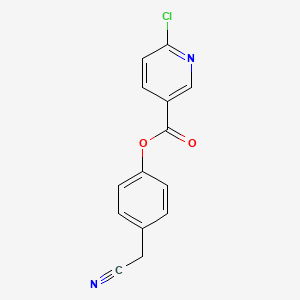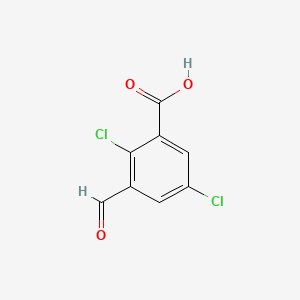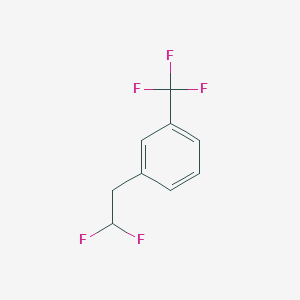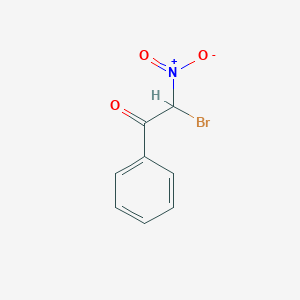
2-Bromo-2-nitroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-2-nitroacetophenone can be synthesized through a multi-step process involving nitration, reduction, and bromination. The nitration of acetophenone produces 2-nitroacetophenone, which is then brominated to yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the use of concentrated sulfuric acid and nitric acid for nitration, followed by bromination using bromine or a brominating agent under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-nitroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Reduction: 2-Amino-2-bromoacetophenone.
Oxidation: Products vary based on the oxidizing agent and conditions.
Scientific Research Applications
2-Bromo-2-nitroacetophenone is used in various scientific research applications:
Chemistry: As a reagent for the synthesis of other organic compounds.
Biology: In the preparation of prostaglandin derivatives.
Medicine: Potential use in drug development and biochemical studies.
Industry: Used in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Bromo-2-nitroacetophenone involves its role as an electrophilic reagent. It reacts with nucleophiles to form covalent bonds, facilitating the formation of derivatives. The molecular targets and pathways involved depend on the specific application and the nucleophiles it interacts with .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-nitroacetophenone
- 2-Bromo-4-nitroacetophenone
- 2-Bromo-2’-fluoroacetophenone
Uniqueness
2-Bromo-2-nitroacetophenone is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs. Its combination of bromine and nitro groups makes it particularly useful as an electroactive derivative-forming reagent .
Properties
CAS No. |
63200-78-2 |
|---|---|
Molecular Formula |
C8H6BrNO3 |
Molecular Weight |
244.04 g/mol |
IUPAC Name |
2-bromo-2-nitro-1-phenylethanone |
InChI |
InChI=1S/C8H6BrNO3/c9-8(10(12)13)7(11)6-4-2-1-3-5-6/h1-5,8H |
InChI Key |
ZBVSOJZWZUGUAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C([N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide](/img/structure/B14012393.png)
![Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate](/img/structure/B14012397.png)
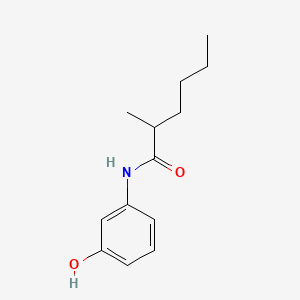
![7-((4-Methylpiperazin-1-yl)methyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14012405.png)


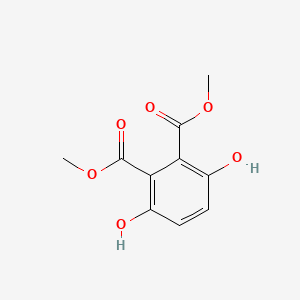

![Tert-butyl 1-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14012433.png)
![N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine](/img/structure/B14012435.png)
![6-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14012439.png)
